molecular formula C13H17NO3 B5546909 methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate

methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate

Cat. No. B5546909
M. Wt: 235.28 g/mol
InChI Key: ZAGVLWOMVMLESB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates, has been accomplished using Friedel–Crafts acylation of substituted benzenes. This method highlights a key strategy for obtaining various arylbutanoates, important intermediates for the synthesis of biologically active compounds including ACE inhibitors (Zhang, Khan, Gong, & Lee, 2009).

Molecular Structure Analysis

Rhodium(III) complexes with α-amino substituted α-amine oxime ligands, related to the structural framework of methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate, have been characterized, including their crystal structures. These studies provide insights into the coordination chemistry and the molecular structure of compounds containing amino oxime ligands (Efe & Schlemper, 1992).

Chemical Reactions and Properties

The reactivity and stability of molecules similar to methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate have been explored through molecular docking, vibrational, structural, electronic, and optical studies. Such analyses provide valuable information on the hyper-conjugative interactions, charge delocalization, and potential for non-linear optical materials applications (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Physical Properties Analysis

Investigations into the crystal structures of butyrate derivatives offer insights into the physical properties of compounds structurally related to methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate. Such studies help in understanding the crystalline forms and packing, which are critical for determining the physical properties of these compounds (Jebas, Fun, Quah, Ooi, Rambabu, Vijayakumar, & Sarveswari, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of related compounds have been extensively studied through various spectroscopic methods and molecular docking evaluations. These studies reveal the importance of substituent effects on the electronic and chemical properties, providing a foundation for understanding the chemical behavior of methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate (Vanasundari, Balachandran, Kavimani, & Narayana, 2017).

Scientific Research Applications

Molecular Docking and Structural Studies

Research on derivatives similar to methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate has shown their potential in molecular docking, vibrational, structural, electronic, and optical studies. For instance, compounds like 4-[(2,6-dichlorophenyl)amino] 2-methylidene 4-oxobutanoic acid have been examined using spectroscopic methods and theoretical calculations to understand their stability, reactivity, and potential as nonlinear optical materials. These studies also extend to analyzing their biological activities, suggesting that such compounds can inhibit specific growth factors, indicating pharmacological importance (Vanasundari et al., 2018).

Rhodium(III) Complexes with Amino Oxime Ligands

Research involving rhodium(III) complexes with ligands similar to methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate has been conducted to understand their synthesis, crystal structures, and potential applications. These studies involve characterizing such complexes using various spectroscopic methods and exploring their coordination chemistry (Ergun Efe & Schlemper, 1992).

Spectroscopic Investigation and Molecular Docking

Similar compounds have been investigated for their spectroscopic properties, vibrational assignments, and molecular docking evaluations. These studies focus on understanding the molecule's stability, charge transfer, and potential interactions with proteins, which could be crucial for developing new pharmacological agents (Vanasundari et al., 2017).

Microwave-Assisted Synthesis and Biological Activity

Research has also explored the microwave-assisted synthesis of compounds related to methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate, showing good in vitro antimicrobial and antifungal activities against various strains. Such studies are vital for discovering new antimicrobial agents with potential applications in treating infections (Bhat et al., 2015).

Engineered Microorganisms for Isomer Synthesis

In the field of biotechnology, engineered microorganisms have been developed to produce isomers of pentanol, which have applications as biofuels. This research demonstrates the potential of metabolic engineering in creating microbial strains capable of producing valuable chemical compounds, highlighting the versatility of applying knowledge of compounds like methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate in various scientific domains (Cann & Liao, 2009).

properties

IUPAC Name

methyl 4-oxo-4-(1-phenylethylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-10(11-6-4-3-5-7-11)14-12(15)8-9-13(16)17-2/h3-7,10H,8-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGVLWOMVMLESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate

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